5,6-Dihydroabiraterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroabiraterone is a chemical compound with the molecular formula C24H33NO and a molecular weight of 351.53 g/mol . It is a metabolite of Abiraterone, a potent and irreversible inhibitor of the enzyme CYP17A1, which is involved in androgen biosynthesis . This compound is significant in the field of medicinal chemistry, particularly in the treatment of castration-resistant prostate cancer .
Preparation Methods
The synthesis of 5,6-Dihydroabiraterone typically involves the reduction of Abiraterone. One common method includes the use of hydrogenation reactions where Abiraterone is treated with hydrogen in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled conditions . This process results in the addition of hydrogen atoms to the double bonds in Abiraterone, leading to the formation of this compound.
Industrial production methods for this compound are similar but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5,6-Dihydroabiraterone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of fully saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones or carboxylic acids .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,6-Dihydroabiraterone is closely related to that of Abiraterone. It inhibits the enzyme CYP17A1, which is crucial for androgen biosynthesis . By inhibiting this enzyme, this compound reduces the production of androgens, which are hormones that can stimulate the growth of prostate cancer cells . This inhibition leads to decreased levels of testosterone and other androgens, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
5,6-Dihydroabiraterone is similar to other derivatives of Abiraterone, such as:
Abiraterone Acetate: A prodrug of Abiraterone that is used clinically for the treatment of prostate cancer.
7-Ketoabiraterone: Another metabolite of Abiraterone with distinct biological activities.
Abiraterone N-oxide: A derivative that has been studied for its potential therapeutic effects.
What sets this compound apart is its specific role as a metabolite in the metabolic pathway of Abiraterone, providing insights into the drug’s metabolism and mechanism of action .
Properties
Molecular Formula |
C24H33NO |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H33NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17-19,21-22,26H,5-6,8-12,14H2,1-2H3/t17-,18-,19-,21-,22-,23-,24+/m0/s1 |
InChI Key |
UNJQRCXVHBZVTM-LDBGNEBASA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.